Glucomannan polysaccharide from Konjac - 37220-17-0

Glucomannan polysaccharide from Konjac

Catalog Number: EVT-1507619
CAS Number: 37220-17-0
Molecular Formula: C12H22O11
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucomannan is a dietary fiber usually made from the root of the konjac plant . It’s historically been used as food and medicine in Asian cultures . Konjac glucomannan (KGM) is a natural soluble polysaccharide obtained from the konjac tuber, with a unique hydrogen bond network, spiral structure, and topological structure .

Synthesis Analysis

The synthesis of konjac glucomannan-graft-polyacrylamide (KGM-g-PAM) was carried out at 25°C by γ-irradiation under a N2 atmosphere . The grafting yield was observed to increase with increasing absorbed dosage and monomer concentration .

Molecular Structure Analysis

The molecular structure of KGM consists of β–glucose and β–mannose, with a small amount of acetyl groups, and it has a chain–like structure with a state of random curl . The conformation of the single–chain of KGM is affected by dihedral angle energy, electrostatic interaction in vacuum, and hydrogen bonding in aqueous solutions .

Chemical Reactions Analysis

Enzymes from fecal bacteria have been investigated for their action on the complex polysaccharide konjac glucomannan (KGM) . The oligosaccharides produced were compared to oligosaccharides from KGM digests with fungal endo -β- (1,4)-glucanase (EG) or endo -β- (1,4)-mannanase (EM) .

Physical And Chemical Properties Analysis

Konjac glucomannan (KGM) is a kind of plant polysaccharide with good cell compatibility and gel properties . Various gels obtained by modification of KGM through physical and chemical methods have great application potential in wound excipients .

Synthesis Analysis

KGM is typically obtained through extraction and purification from konjac flour. []

  • Extraction: The process often involves using 2-propanol, which serves the dual purpose of extracting KGM and valuable carotenoids. [] A crucial step during extraction is the removal or hydrolysis of starch granules, particularly abundant in immature corms. [] The presence of starch can negatively impact the strength of KGM gels. [] This selective hydrolysis of starch is achieved using specific α- and β-amylases, chosen for their lack of β-mannanase or β-glucanase activity to avoid KGM depolymerization. [] Bacillus licheniformis α-amylase has shown preference for this application. []

Molecular Structure Analysis
  • Deacetylation: The removal of acetyl groups from KGM, known as deacetylation, is a significant chemical modification. [] This process, often achieved through alkaline treatment, disrupts the helical structure of KGM and promotes the formation of intermolecular hydrogen bonds, leading to the creation of thermally irreversible gels. [, ]

  • Degradation: Depolymerization of KGM into lower molecular weight oligomers, known as Konjac oligo-glucomannan (KOG), is another critical chemical reaction. [] This can be achieved through enzymatic hydrolysis using enzymes like β-mannanase. [, , ] Controlling the hydrolysis conditions, such as reaction temperature, time, pH, and enzyme concentration, allows for tailoring the molecular weight and properties of the resulting KOG. [, ]

  • Esterification: KGM can undergo esterification reactions, where its hydroxyl groups react with carboxylic acids or their derivatives. [, ] One well-studied example is the modification of KGM with octenyl succinic anhydride (OSA) to produce octenyl succinic anhydride-modified konjac glucomannan (OSA-KGM). [, ] This reaction introduces hydrophobic octenyl succinyl groups into the KGM structure, enhancing its emulsifying properties. [, ]

  • Cross-linking: KGM can be cross-linked with various agents to form hydrogels with tailored properties. [, , , ] Borate ions are commonly employed for this purpose, forming reversible cross-links with the hydroxyl groups of KGM. [] Other cross-linking agents include glutaraldehyde and epichlorohydrin, leading to the formation of chemically cross-linked hydrogels. []

Mechanism of Action
  • Gelling Agent: The gelling mechanism of KGM is primarily attributed to the formation of a three-dimensional network structure through intermolecular hydrogen bonding. [] Deacetylation enhances KGM's gelling ability by exposing hydroxyl groups, facilitating hydrogen bond formation. []

  • Thickening Agent: The high molecular weight and branched structure of KGM contribute to its thickening effect in solutions. [, ] When dispersed in water, KGM molecules interact with water molecules, increasing the viscosity of the solution. [, ]

  • Emulsifier: The modification of KGM with hydrophobic groups, such as through esterification with OSA, imparts amphiphilic properties. [, ] This allows OSA-KGM to adsorb at oil-water interfaces, reducing interfacial tension and stabilizing emulsions. [, ]

  • Prebiotic Effect: KGM and its degraded derivatives, like KOG, act as prebiotics by selectively stimulating the growth and/or activity of beneficial bacteria in the gut. [, , ] They serve as a fermentable substrate for these bacteria, promoting the production of short-chain fatty acids (SCFAs), such as butyrate, which confers various health benefits. [, , ]

Physical and Chemical Properties Analysis
  • Viscosity: KGM exhibits high viscosity in aqueous solutions, which contributes to its thickening and stabilizing properties. [, , ] The viscosity of KGM solutions is dependent on factors such as concentration, temperature, pH, and the presence of salts. [, , ]

  • Gelation: KGM is well-known for its gelling ability. [, ] Deacetylated KGM, upon heating and cooling, forms thermally irreversible gels, which are stable over a wide pH range. [, ]

  • Film-forming ability: KGM solutions can be cast into thin films, which are transparent, flexible, and have good mechanical strength. [] The film-forming ability of KGM can be further modified through blending with other polymers or through chemical modifications. []

  • Biodegradability: KGM is a biodegradable polymer, which makes it an environmentally friendly material. [, ]

  • Biocompatibility: KGM has excellent biocompatibility and low toxicity, making it suitable for biomedical applications. [, ]

  • Thickening and Gelling Agent: KGM is utilized as a thickening and gelling agent in various food products, including soups, sauces, desserts, and meat products. [, ] It improves texture, mouthfeel, and enhances the stability of these food systems. [, ]

  • Fat Substitute: KGM-based oleogels, prepared by incorporating oil into KGM gels, are investigated as potential fat substitutes in food products. [] These oleogels can mimic the texture and mouthfeel of fats, offering a lower-calorie alternative in food formulations. []

  • Dietary Fiber Supplement: KGM is a rich source of dietary fiber and is incorporated into food products to increase their fiber content. [, , ]

  • Emulsifier and Stabilizer: Modified KGM, such as OSA-KGM, exhibits excellent emulsifying properties and is used to stabilize oil-in-water emulsions in various food products like salad dressings and mayonnaise. [, ]

  • Meat Products: KGM is added to meat products to improve their texture, water-holding capacity, and reduce cooking losses. []

  • Drug Delivery Systems: KGM hydrogels are extensively investigated as carriers for controlled drug delivery. [, ] Their ability to swell and degrade in response to specific physiological conditions, such as pH or enzyme activity, makes them suitable for targeted drug release in the gastrointestinal tract. [, ]

  • Wound Healing: KGM-based hydrogels and films have been explored for wound healing applications. [, ] These materials can provide a moist environment conducive to wound healing, and their porous structure allows for oxygen permeability and exudate absorption. [, ]

  • Tissue Engineering: The biocompatibility and porous structure of KGM hydrogels make them attractive scaffolds for tissue engineering. [] These scaffolds can provide structural support for cell growth and differentiation, potentially aiding in the regeneration of damaged tissues. []

  • Bioadhesives: KGM-based hydrogels exhibit adhesive properties and are being explored as bioadhesives for wound closure and tissue repair. []

  • Biosensors: KGM has shown potential for developing biosensors due to its ability to immobilize enzymes and other biomolecules. []

  • Water Treatment: KGM-based materials have been investigated for water treatment applications, including the removal of heavy metal ions and dyes from wastewater. [, ] The hydroxyl groups present in KGM can bind to metal ions, facilitating their removal from contaminated water sources. [, ]

  • Air Filtration: KGM-based aerogels have shown promise as air filters, effectively capturing particulate matter from the air. [] The porous structure and high surface area of these aerogels allow for efficient trapping of airborne particles. []

  • Packaging Material: The biodegradability of KGM makes it a suitable alternative to conventional plastic packaging materials. [] KGM-based films and coatings can be used for food packaging, reducing plastic waste and its environmental impact. []

Konjac Glucomannan (KGM)

    Compound Description: Konjac glucomannan (KGM) is a natural polysaccharide extracted from konjac tubers. It is composed of glucose and mannose units linked by β-(1→4) glycosidic bonds, with some branching via β-(1→3) linkages []. KGM is known for its high molecular weight, viscosity, and ability to form thermally irreversible gels in the presence of alkali [, ]. It has been explored for various applications in food, pharmaceutical, and biomedical industries due to its biocompatibility, biodegradability, and health benefits [, , , , , , , , , , ].

Deacetylated Konjac Glucomannan (Da-KGM)

    Compound Description: Deacetylated konjac glucomannan (Da-KGM) is produced by removing acetyl groups from KGM []. This process significantly alters the properties of the polysaccharide, enhancing its gelation ability [, ]. Da-KGM hydrogels are known for their thermal irreversibility and find applications in various fields, including food and biomedical engineering.

Konjac Oligo-glucomannan (KOG)

    Compound Description: Konjac oligo-glucomannan (KOG) is produced by the enzymatic degradation of KGM, resulting in lower molecular weight oligosaccharides []. KOG exhibits prebiotic effects, promoting the growth of beneficial gut bacteria and influencing the production of short-chain fatty acids like butyric acid [].

Oxidized Konjac Glucomannan (OKGM)

    Compound Description: Oxidized Konjac Glucomannan (OKGM) is obtained by oxidizing KGM, which can introduce new functional groups and modify its properties []. OKGM, particularly its low molecular weight form produced through methods like ultrasonic treatment, has shown potential anti-inflammatory activity in studies involving macrophages [].

Octenyl Succinic Anhydride-modified Konjac Glucomannan (OSA-KGM)

    Compound Description: Octenyl succinic anhydride-modified Konjac Glucomannan (OSA-KGM) is synthesized by reacting KGM with octenyl succinic anhydride (OSA) [, ]. This modification enhances the hydrophobic properties of KGM by introducing octenyl succinyl groups []. OSA-KGM demonstrates improved interfacial activity, making it suitable for stabilizing oil-in-water emulsions and forming oleogels, which can be used as fat substitutes in food products [].

Konjac Glucomannan Ibuprofen Ester (KGM-IBU)

    Compound Description: Konjac Glucomannan Ibuprofen Ester (KGM-IBU) is synthesized through an esterification reaction between KGM and ibuprofen []. This process conjugates the anti-inflammatory drug ibuprofen to the KGM backbone, creating a potential drug delivery system []. KGM-IBU exhibits sustained-release properties, making it a promising candidate for controlled drug delivery applications [].

Starch

    Compound Description: Starch is a polysaccharide consisting of glucose units, commonly found in plants as a storage form of energy [, ]. It is often found alongside KGM in konjac corms []. The presence of starch, especially in immature corms, can negatively impact the gel strength of KGM gels []. Therefore, selective enzymatic hydrolysis using amylases is often employed to remove starch during KGM extraction [, ].

κ-Carrageenan

    Compound Description: κ-Carrageenan is a linear sulfated polysaccharide extracted from red seaweed []. It is known for its ability to form strong, rigid gels [].

    Relevance: κ-Carrageenan is used synergistically with Glucomannan polysaccharide from Konjac to enhance gel properties. The combination of KGM with κ-carrageenan produces gels with significantly higher strength compared to those formed with locust bean gum and κ-carrageenan [].

Locust Bean Gum

    Compound Description: Locust bean gum, also known as carob gum, is a galactomannan polysaccharide derived from the seeds of the carob tree []. Similar to KGM, it is a thickening and gelling agent used in food and other industries.

    Relevance: Locust bean gum serves as a comparative benchmark for assessing the gelation properties of Glucomannan polysaccharide from Konjac. Notably, KGM/κ-carrageenan gels exhibit superior strength compared to locust bean gum/κ-carrageenan gels [].

Chitosan

    Compound Description: Chitosan is a linear polysaccharide composed of glucosamine and N-acetylglucosamine units []. It is derived from chitin, a natural polymer found in the exoskeletons of crustaceans and insects. Chitosan is known for its biocompatibility, biodegradability, and film-forming properties [].

    Relevance: Chitosan is often blended with Glucomannan polysaccharide from Konjac to create composite materials, particularly for applications like wood adhesives []. The combination leverages the film-forming properties of both polysaccharides, enhancing the overall mechanical strength and adhesive properties of the blend [].

Polyvinyl Alcohol (PVOH)

    Compound Description: Polyvinyl Alcohol (PVOH) is a synthetic water-soluble polymer []. It is widely used in various industrial applications as a binder, thickener, and film former.

    Relevance: PVOH is commonly incorporated into blends containing Glucomannan polysaccharide from Konjac, such as those used in wood adhesives []. The addition of PVOH enhances the bonding strength and water resistance of the resulting material [].

Inulin

    Compound Description: Inulin is a naturally occurring polysaccharide composed of fructose units [, ]. It is a type of dietary fiber found in various plants like chicory and Jerusalem artichoke. Inulin is recognized for its prebiotic effects, promoting the growth of beneficial gut bacteria [, ].

    Relevance: Inulin is often studied in combination with Glucomannan polysaccharide from Konjac for its synergistic effects on gut health [, ]. Both polysaccharides, when consumed together, demonstrate enhanced prebiotic activity, positively modulating the gut microbiota and improving colonic health [, ].

Casein

    Compound Description: Casein is a family of proteins found in milk and a major component of cheese []. It is known for its nutritional value and functional properties, particularly its ability to form gels.

    Relevance: Casein is blended with Glucomannan polysaccharide from Konjac to create composite gels with improved properties []. The interaction between casein and KGM, influenced by factors like temperature and pH, can lead to the formation of gels with enhanced texture and stability [].

Soy Protein Isolate (SPI)

    Compound Description: Soy protein isolate (SPI) is a plant-based protein derived from soybeans []. It is a highly refined protein source widely used in food products due to its nutritional value and functional properties, such as emulsifying and gelling abilities.

    Relevance: SPI is combined with Glucomannan polysaccharide from Konjac to create protein/polysaccharide composite emulsion gels, which can be used as fat substitutes []. The addition of KGM to SPI emulsions enhances gelation and improves the textural properties of the resulting fat substitutes [].

Properties

CAS Number

37220-17-0

Product Name

Glucomannan polysaccharide from Konjac

Molecular Formula

C12H22O11

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